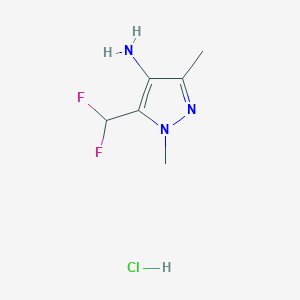

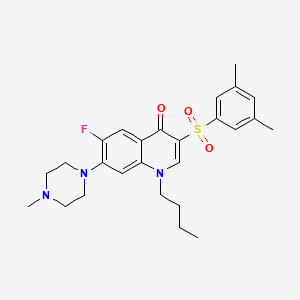

![molecular formula C22H16N4OS2 B2925064 2-(benzo[d]thiazol-2-ylthio)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide CAS No. 1798487-71-4](/img/structure/B2925064.png)

2-(benzo[d]thiazol-2-ylthio)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzo[d]imidazo[2,1-b]thiazole and benzo[d]thiazol-2-yl compounds are important in the search for new anti-mycobacterial agents . They have been designed, synthesized, and evaluated for in vitro antitubercular activity .

Synthesis Analysis

These compounds were synthesized in combination with piperazine and various 1,2,3 triazoles . Another synthesis method involved linking the aromatic imidazole units into 2-(benzo[d]thiazol-2-yl)phenol (BTZ-OH) via Suzuki-Miyaura cross-coupling reaction .Molecular Structure Analysis

The synthesized derivatives were characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Chemical Reactions Analysis

A novel I2 promoted, highly efficient metal-free and peroxide-free greener domino protocol for the C3-dicarbonylation of benzo[d]imidazo[2,1-b]thiazoles (IBTs) with styrenes has been developed via oxidative cleavage of the C(sp2)–H bond, followed by C3-nucleophilic attack of IBT and oxidation .Physical And Chemical Properties Analysis

The photophysical, electrochemical properties, and thermal stability of the ligands and the difluoroboron complexes were systematically investigated . The ligands exhibited dual fluorescence (enol emission and keto emission) due to the characteristics of excited-state intramolecular proton-transfer (ESIPT) in solution .Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

- The synthesis of derivatives similar to the compound has demonstrated notable antimicrobial activities. For instance, a study by Fahim and Ismael (2019) explored the reactivity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives towards nitrogen-based nucleophiles, resulting in compounds including benzo[d]thiazol-2-ylthio derivatives. These synthesized compounds displayed significant antimicrobial activities, underscoring their potential in developing new antimicrobial agents (Fahim & Ismael, 2019).

Anticancer and Antitumor Activities

- Research into benzothiazole and imidazole derivatives has shown promising anticancer and antitumor properties. Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems, which were tested for antitumor activity against various human tumor cell lines. Notably, certain derivatives exhibited considerable anticancer activity, highlighting the therapeutic potential of these compounds in oncology (Yurttaş et al., 2015).

Molecular Design for Enhanced Solubility and Absorption

- The design and synthesis of compounds incorporating the benzo[d]imidazol-2-yl)thio moiety, such as K-604, have been focused on improving aqueous solubility and oral absorption. These efforts are crucial for the development of effective pharmaceutical agents, as demonstrated by Shibuya et al. (2018), where the introduction of a piperazine unit significantly improved the properties of the compound, leading to its designation as a clinical candidate for diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Investigating Metabolic Stability

- Stec et al. (2011) explored the metabolic stability of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, focusing on analogues of the benzothiazole ring. By examining various 6,5-heterocyclic analogues, they aimed to mitigate metabolic deacetylation observed in some compounds, contributing to the understanding of how structural modifications influence the metabolic stability and efficacy of therapeutic agents (Stec et al., 2011).

Mécanisme D'action

The most active benzo[d]imidazo[2,1-b]thiazole derivative displayed significant activity against Mycobacterium tuberculosis (Mtb) H37Ra . Molecular docking and dynamics studies were carried out to understand the putative binding pattern, as well as the stability of the protein–ligand complex, against the selected target Pantothenate synthetase of Mtb .

Safety and Hazards

Propriétés

IUPAC Name |

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N4OS2/c27-21(14-28-22-25-17-9-3-4-10-19(17)29-22)24-16-8-2-1-7-15(16)18-13-26-12-6-5-11-20(26)23-18/h1-13H,14H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBJKBXUBZRPOOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)CSC4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

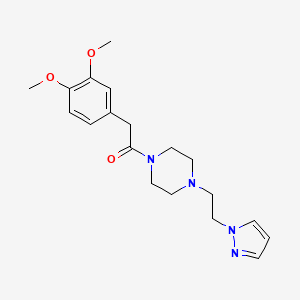

![3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-4,5-dimethoxybenzoic acid](/img/structure/B2924981.png)

![2-[7-oxo-3-[4-(trifluoromethoxy)phenyl]triazolo[4,5-d]pyrimidin-6-yl]-N-propylacetamide](/img/structure/B2924984.png)

![3-(4-Chlorobenzyl)-8-(2-morpholino-2-oxoethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2924990.png)

![1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-(3-methylphenyl)ethanone](/img/structure/B2924993.png)

![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)cinnamamide hydrochloride](/img/structure/B2924995.png)

![1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-3-(phenylthio)propan-1-one oxalate](/img/structure/B2924999.png)

![N~2~-methyl-N~4~-[(pyrimidin-2-yl)methyl]-5-(quinolin-6-yl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B2925002.png)

![5-Fluoro-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B2925004.png)